molecular formula C19H11N3O4S B254655 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B254655
M. Wt: 377.4 g/mol
InChI Key: NNUNKFMMXPWNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HPTD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. HPTD is a heterocyclic compound that contains a thiadiazole ring and a pyrrole ring, making it a unique and complex molecule.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can inhibit the proliferation of cancer cells and induce apoptosis. 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In animal studies, 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anti-inflammatory effects and can reduce the severity of inflammation in various models of disease.

Advantages and Limitations for Lab Experiments

1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have potent biological activity, making it a promising candidate for the development of new drugs. Another advantage is that it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans. One of the limitations of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is that the synthesis method is complex and requires expertise in organic chemistry. Another limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to further investigate the mechanism of action of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and identify the specific signaling pathways that are modulated by this compound. Another direction is to study the pharmacokinetics of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and determine its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in humans, which will require clinical trials. Finally, there is potential for the development of new drugs based on the structure of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which may have improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 1,3,4-thiadiazole-2-amine, which is then reacted with 4-hydroxybenzaldehyde to form 4-(1,3,4-thiadiazol-2-yl)phenol. The next step involves the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which is then reacted with 4-(1,3,4-thiadiazol-2-yl)phenol to form 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The synthesis of 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex process that requires careful monitoring and control of reaction conditions.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been the subject of scientific research due to its potential applications in various fields. One of the primary research areas is in the field of medicinal chemistry, where 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential as a drug candidate. 1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.

properties

Product Name

1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C19H11N3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H11N3O4S/c23-11-7-5-10(6-8-11)15-14-16(24)12-3-1-2-4-13(12)26-17(14)18(25)22(15)19-21-20-9-27-19/h1-9,15,23H

InChI Key

NNUNKFMMXPWNRK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)O)C5=NN=CS5

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)O)C5=NN=CS5

Origin of Product

United States

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